Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-
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Overview
Description
Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- is a boronic acid derivative characterized by the presence of a boron atom bonded to a cyclopropyl group. This compound is part of a broader class of organoboron compounds, which are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- typically involves the borylation of cyclopropyl derivatives. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple a cyclopropyl halide with a boron reagent such as bis(pinacolato)diboron under mild conditions . Another approach involves the direct electrophilic borylation of cyclopropyl Grignard reagents with boron esters .
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow processes to handle large-scale reactions efficiently. These methods utilize organolithium or organomagnesium reagents in combination with boron esters to produce boronic acids in high yields . The use of flow chemistry allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Biaryl compounds and other carbon-carbon coupled products.
Scientific Research Applications
Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid moiety interacts with the active site of the enzyme, blocking its activity . The compound’s reactivity is also leveraged in cross-coupling reactions, where it participates in the transmetalation step with palladium catalysts to form new carbon-carbon bonds .
Comparison with Similar Compounds
Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- can be compared with other boronic acids, such as:
Phenylboronic acid: Commonly used in organic synthesis and as a sensor for saccharides.
Vinylboronic acid: Utilized in polymer chemistry and as a monomer for polymerization reactions.
Alkylboronic acids: Employed in the synthesis of various organic compounds through cross-coupling reactions
The uniqueness of boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
1876473-48-1 |
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Molecular Formula |
C4H9BO2 |
Molecular Weight |
99.93 g/mol |
IUPAC Name |
[(1R,2R)-2-methylcyclopropyl]boronic acid |
InChI |
InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4-/m1/s1 |
InChI Key |
DYSMDSGBCAQRLB-QWWZWVQMSA-N |
Isomeric SMILES |
B([C@@H]1C[C@H]1C)(O)O |
Canonical SMILES |
B(C1CC1C)(O)O |
Origin of Product |
United States |
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